molecular formula C10H14ClNO B2720955 3-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride CAS No. 6516-81-0

3-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride

Cat. No. B2720955
CAS RN: 6516-81-0
M. Wt: 199.68
InChI Key: XTYBPQADDRMHOS-UHFFFAOYSA-N
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Description

3-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride (MDMA) is a synthetic psychoactive drug that has been classified as a Schedule I substance by the United States Drug Enforcement Administration (DEA). MDMA is also known by street names such as ecstasy or molly. Despite its illegal status, MDMA has been used in scientific research for its potential therapeutic effects.

Scientific Research Applications

Anticoccidial and Antimicrobial Activity
The compound has been studied for its anticoccidial and antimicrobial activities. A study demonstrated the synthesis of related compounds with significant activity against coccidiosis in chickens and certain microbial infections, highlighting its potential as a valuable chemical for the development of new therapeutics in veterinary medicine and antimicrobial drug design (Georgiadis, 1976).

Neuroprotective Agent for Ischemia-Reperfusion Damage
Another application is in the neuroprotective domain, where a derivative of the compound, KR-31543, has shown promise as a neuroprotective agent for ischemia-reperfusion damage. This research indicates its potential utility in treating conditions related to brain injury or stroke, highlighting the compound's significance in the development of neuroprotective therapeutics (Kim et al., 2002).

Antitumor, Antifungal, and Antibacterial Properties
The chemical framework of 3-methyl-3,4-dihydro-2H-1-benzopyran-4-amine and its derivatives have been explored for their antitumor, antifungal, and antibacterial properties. Research into the synthesis and biological activity of pyrazole derivatives, which share a similar chemical structure, has identified pharmacophore sites that may contribute to the development of new cancer treatments and antimicrobial agents (Titi et al., 2020).

Anti-Tumor Agents
Compounds related to 3-methyl-3,4-dihydro-2H-1-benzopyran-4-amine have been synthesized and evaluated for their anti-tumor activity, especially against human breast, CNS, and colon cancer cell lines. This work opens new avenues for the development of cancer therapeutics, providing a basis for the synthesis of novel compounds with enhanced anti-tumor efficacy (Jurd, 1996).

Synthetic Methodology and Chemical Reactions
The compound and its derivatives have been used in various synthetic methodologies and chemical reactions, demonstrating its versatility in organic synthesis. For instance, reactions with nucleophiles and the construction of libraries of 2,6-difunctionalized 2-methyl-2H-1-benzopyran highlight its utility in the synthesis of complex molecules for pharmacological evaluation and the development of new synthetic strategies (Hwang et al., 2005).

properties

IUPAC Name

3-methyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-7-6-12-9-5-3-2-4-8(9)10(7)11;/h2-5,7,10H,6,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTYBPQADDRMHOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=CC=CC=C2C1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6516-81-0
Record name 3-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride
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